

# An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol

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## Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl alcohol

Cat. No.: B068981

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## Abstract

**3-Fluoro-4-methylbenzyl alcohol**, a substituted aromatic alcohol, serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both fluoro and methyl groups on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the benzyl alcohol moiety provides a reactive handle for further synthetic modifications. This guide provides a comprehensive review of the available literature on **3-fluoro-4-methylbenzyl alcohol**, focusing on its synthesis, chemical properties, and potential applications, particularly in the realm of drug discovery. While this compound is commercially available, detailed characterization and biological activity data in the public domain are limited. This document aims to consolidate the existing information and provide a foundational resource for researchers.

## Introduction

**3-Fluoro-4-methylbenzyl alcohol** (IUPAC name: (3-fluoro-4-methylphenyl)methanol) is a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> Its structure is particularly relevant in the design of novel therapeutic agents, where the incorporation of fluorine can favorably modulate physicochemical and pharmacokinetic properties.<sup>[3]</sup> The benzyl alcohol functional group allows for a variety of subsequent chemical transformations, including oxidation, esterification, and etherification. This

guide presents a review of the synthesis and known properties of **3-fluoro-4-methylbenzyl alcohol**, providing a valuable resource for chemists and pharmacologists.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-4-methylbenzyl alcohol** is presented in the table below.

Property	Value	Reference
CAS Number	192702-79-7	[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO	[2]
Molecular Weight	140.15 g/mol	[2]
Boiling Point	33-36 °C	-

Note: The boiling point listed is as provided by a commercial supplier and may refer to a measurement under vacuum. Detailed experimental conditions are not specified in the available literature.

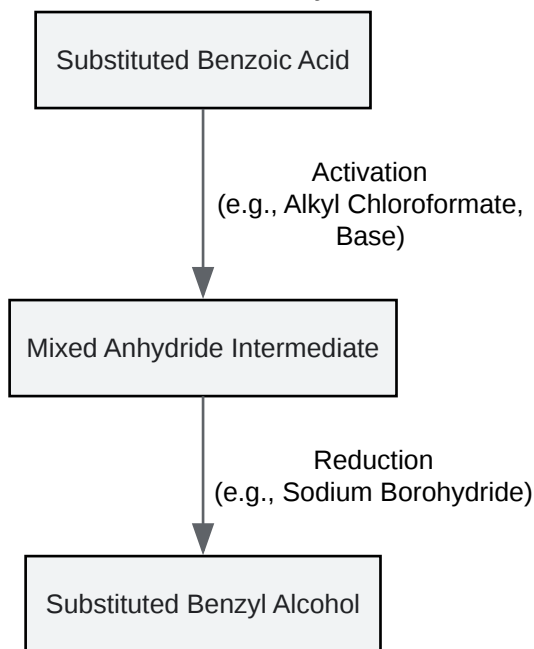
## Synthesis

While a specific, peer-reviewed synthesis of **3-fluoro-4-methylbenzyl alcohol** with reported yields is not readily available in the current literature, a highly plausible synthetic route is the reduction of the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. A detailed experimental protocol for a closely related compound, 3-bromo-4-fluorobenzyl alcohol, from its corresponding benzoic acid has been described in the patent literature and is adapted here as a representative method.[4] This two-step, one-pot procedure involves the formation of a mixed anhydride followed by reduction with sodium borohydride.

## General Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid as a mixed anhydride, which is then reduced in situ to the corresponding benzyl alcohol.

## General Synthetic Workflow for Benzyl Alcohols from Benzoic Acids



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Caption: A generalized workflow for the synthesis of substituted benzyl alcohols from their corresponding benzoic acids.

## Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 3-bromo-4-fluorobenzyl alcohol and is expected to be effective for the preparation of **3-fluoro-4-methylbenzyl alcohol** from 3-fluoro-4-methylbenzoic acid.[4]

Materials:

- 3-Fluoro-4-methylbenzoic acid
- Methyl chloroformate
- Triethylamine
- Tetrahydrofuran (THF), anhydrous

- Sodium borohydride
- Water
- Methylene chloride
- Magnesium sulfate

#### Procedure:

- In a reaction vessel, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) and methyl chloroformate (1 equivalent) in anhydrous tetrahydrofuran.
- Cool the solution and add triethylamine (1 equivalent) dropwise, maintaining a low temperature.
- Stir the mixture at room temperature for approximately 40 minutes.
- Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
- To the filtrate, add a solution of sodium borohydride (excess) in water dropwise, while maintaining the temperature between 10-20 °C with stirring.
- Continue stirring the reaction mixture at room temperature for approximately 4 hours.
- Pour the reaction mixture into water and extract with methylene chloride.
- Separate the organic phase, dry it over magnesium sulfate, and concentrate under reduced pressure to yield the crude **3-fluoro-4-methylbenzyl alcohol**.
- Purification can be achieved by vacuum distillation or column chromatography.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for **3-fluoro-4-methylbenzyl alcohol** are not available in the peer-reviewed literature. However, predicted NMR data can serve as a useful guide for characterization.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-fluoro-4-methylbenzyl alcohol**. These predictions are based on computational models and should be confirmed by experimental data.

### Predicted $^1\text{H}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift (ppm)
$-\text{CH}_2\text{OH}$	~4.6
Ar-H	6.9 - 7.2
$-\text{CH}_3$	~2.2
$-\text{OH}$	Variable

### Predicted $^{13}\text{C}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

Carbon	Predicted Chemical Shift (ppm)
$-\text{CH}_2\text{OH}$	~64
Ar-C (quaternary)	120 - 140
Ar-CH	115 - 130
Ar-CF	~160 (doublet, $^1\text{JCF}$ )
$-\text{CH}_3$	~15

## Applications in Drug Discovery and Organic Synthesis

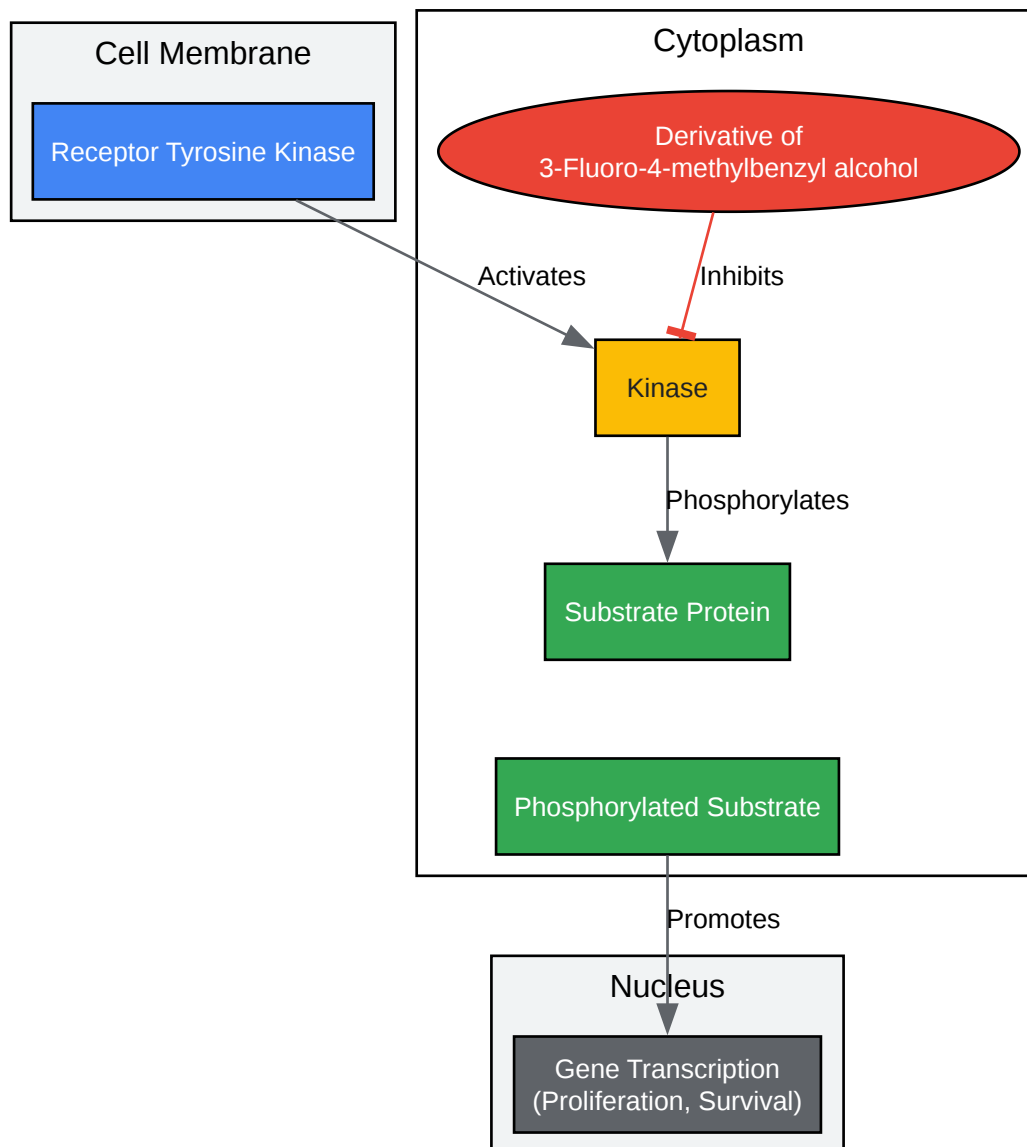
**3-Fluoro-4-methylbenzyl alcohol** is primarily utilized as an intermediate in the synthesis of more complex molecules.<sup>[1][3]</sup> Its structural features are particularly advantageous in the development of:

- **Pharmaceuticals:** The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the lipophilicity and binding affinity of a drug candidate to its biological target.[3] It is often employed in the synthesis of compounds targeting neurological disorders and cancer.[2]
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of fluorine can lead to agrochemicals with improved efficacy and environmental profiles.
- **Specialty Chemicals:** This compound also finds use in the synthesis of liquid crystals and other advanced materials.[2]

## Potential Signaling Pathway Interactions (Hypothetical)

While no specific biological data or signaling pathway interactions for **3-fluoro-4-methylbenzyl alcohol** have been reported, its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where a molecule derived from this building block could act as a kinase inhibitor, a common application for such fluorinated intermediates.

## Hypothetical Kinase Inhibition by a Derivative



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Caption: A hypothetical signaling pathway illustrating the potential role of a derivative of **3-fluoro-4-methylbenzyl alcohol** as a kinase inhibitor.

## Conclusion

**3-Fluoro-4-methylbenzyl alcohol** is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While its commercial availability facilitates its use, a notable gap exists in the publicly available scientific

literature regarding its detailed synthesis, characterization, and biological evaluation. The synthetic protocol adapted in this guide provides a reliable starting point for its preparation. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound and its derivatives, which will undoubtedly expand its applications in the development of novel and improved chemical entities.

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